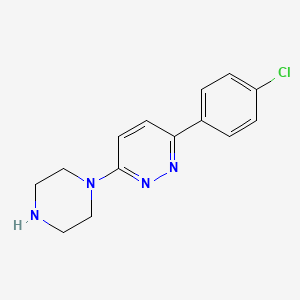

3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine

Description

3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine is a pyridazine-based heterocyclic compound featuring a 4-chlorophenyl substituent and a piperazine moiety. Pyridazine derivatives are recognized for their diverse pharmacological activities, including anti-inotropic, antiplatelet aggregation, antibacterial, and antiviral effects .

Properties

IUPAC Name |

3-(4-chlorophenyl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4/c15-12-3-1-11(2-4-12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDRXZMSSPKOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine to form 4-chlorophenylhydrazine. This intermediate is then reacted with a suitable diketone to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially at the piperazine moiety, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding pyridazine N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated pyridazine rings.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine involves its interaction with specific molecular targets. It is known to bind to certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Fluorophenyl Derivatives

Compounds like 3-chloro-6-[4-(2-fluorophenyl)piperazine-1-yl]pyridazine () replace the 4-chlorophenyl group with a 2-fluorophenyl substituent. Fluorine’s electronegativity and small size may enhance metabolic stability and binding affinity compared to chlorine. Derivatives of this compound, such as hydrazones (T1–T12), exhibit modified pharmacokinetic profiles due to increased polarity from hydrazone linkages .

Bromophenyl Analogues

Halogen-substituted compounds like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (–6) demonstrate that bromine’s larger atomic radius and lower electronegativity compared to chlorine reduce cytotoxicity (e.g., IC50 = 100 μg/mL for bromophenyl vs. LC50 = 1,484.75 μg/mL for 4-chlorophenyl derivatives). This suggests chlorine’s position (para vs. meta) and electronic effects critically modulate activity .

Functional Group Modifications on the Piperazine Ring

Sulfonylated Piperazines

In 3-{4-[(3-chlorophenyl)sulfonyl]piperazin-1-yl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine (), the piperazine nitrogen is sulfonylated. This modification increases molecular weight (432.9 g/mol vs. The pyrazole ring further diversifies interactions with biological targets .

Phenoxypropyl-Piperazine Derivatives

3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () incorporates a phenoxypropyl spacer, extending the molecule’s length and flexibility. This structural feature may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in compounds with antiplatelet and antiviral activities .

Core Scaffold Variations

Imidazopyridine Derivatives

6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine () replaces the pyridazine core with imidazopyridine. This change alters electronic distribution and steric bulk, likely shifting target specificity (e.g., toward kinase inhibition) compared to pyridazine-based analogs .

Research Findings and Implications

- Halogen Effects : Chlorine at the para position (as in the target compound) balances lipophilicity and electronic effects, whereas fluorine or bromine alters metabolic stability and target engagement .

- Sulfonyl Groups : Improve solubility but may limit CNS penetration due to increased polarity .

- Scaffold Flexibility: Phenoxypropyl spacers () enhance interaction with extended binding sites, suggesting utility in designing multitarget agents.

Biological Activity

3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

- Chemical Structure : The compound features a piperazine ring and a pyridazine moiety, which are significant in determining its biological properties.

- Molecular Formula : C13H15ClN4

- CAS Number : 933693-20-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : It exhibits affinity for neurotransmitter receptors, particularly serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Interaction : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis .

Antitumor Activity

Research indicates that this compound possesses significant antitumor properties. In vitro studies have shown:

- Cell Line Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Mechanism : It induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

- Antibacterial Activity : Studies report effectiveness against Gram-positive and Gram-negative bacteria, with a notable impact on Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Preliminary data suggest antifungal properties against Candida species, indicating potential for therapeutic applications in treating infections .

Case Studies

Several case studies have been conducted to assess the biological effects of this compound:

-

Case Study on Antitumor Effects :

- Objective : To evaluate the efficacy of the compound in reducing tumor growth in animal models.

- Findings : A marked reduction in tumor size was observed after treatment with varying doses of the compound, highlighting its potential as an anticancer agent.

- Clinical Evaluation of Antimicrobial Properties :

Data Table Summary

Q & A

Basic: What are the established synthetic routes for 3-(4-Chlorophenyl)-6-piperazin-1-ylpyridazine, and what key reagents/conditions are required?

Methodological Answer:

The synthesis typically involves coupling reactions between pyridazine precursors and piperazine derivatives. For example:

- Nucleophilic substitution : Reacting 3-chloro-6-piperazin-1-ylpyridazine with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions (palladium catalysis) .

- Mannich reaction : Introducing substituents via amine-formaldehyde condensation, as seen in related pyridazine derivatives (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol reactions with diaza-crown ethers) .

Critical Considerations : Optimize reaction temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄).

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., bond angles and torsion angles reported in Acta Crystallographica Section E) .

- NMR spectroscopy : Use - and -NMR to verify aromatic proton environments (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₄ClN₄).

Basic: What biological activities have been reported for pyridazine derivatives, and how do they inform research on this compound?

Methodological Answer:

Pyridazine derivatives exhibit:

- Anti-inotropic/antiplatelet activity : Linked to piperazine-substituted analogs via modulation of calcium channels .

- Antiviral/antibacterial effects : Correlated with halogenated aryl groups (e.g., 4-chlorophenyl enhances lipophilicity and target binding) .

Research Design Tip : Use these activities as a scaffold for structure-activity relationship (SAR) studies. Prioritize in vitro assays (e.g., MIC for antibacterial screening) before advancing to in vivo models.

Advanced: How can factorial design optimize synthetic yield and purity while minimizing side reactions?

Methodological Answer:

Apply a 2³ factorial design to test variables:

- Factors : Temperature (70°C vs. 100°C), solvent (DMF vs. THF), catalyst loading (5 mol% vs. 10 mol%).

- Response variables : Yield (%), purity (HPLC area %).

Example Workflow :

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer:

- Methodological audit : Compare assay conditions (e.g., cell lines, incubation time, compound solubility in DMSO vs. saline).

- Data normalization : Account for batch-to-batch variability using internal controls (e.g., % inhibition relative to a reference drug).

- Meta-analysis : Pool data from multiple studies using random-effects models to quantify heterogeneity (e.g., RevMan software) .

Advanced: What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to model interactions with targets like viral proteases or bacterial enzymes (e.g., PDB ID 1XYZ).

- ADMET prediction : Employ SwissADME to estimate bioavailability (%F = 65–80), BBB permeability (low), and CYP450 inhibition (e.g., CYP2D6 inhibition risk) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å indicates stable target binding).

Theoretical: How can conceptual frameworks guide SAR studies for this compound?

Methodological Answer:

- Electronic effects : Apply Hammett σ constants to correlate substituent electronegativity (e.g., 4-Cl) with activity trends.

- Lipophilicity : Use ClogP calculations (e.g., ChemDraw) to balance membrane permeability vs. solubility.

- Thermodynamic integration : Quantify binding free energy (ΔG) changes upon structural modifications .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., calcium channels) in cell lines.

- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified proteins.

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.